molecular formula C8H8ClF4NO B6209130 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride CAS No. 2459963-15-4

1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride

Cat. No.: B6209130
CAS No.: 2459963-15-4
M. Wt: 245.6
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Description

1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-(trifluoromethoxy)benzene.

    Synthetic Routes: One common method involves the introduction of the methanamine group through a nucleophilic substitution reaction. This can be achieved by reacting 2-fluoro-5-(trifluoromethoxy)benzene with a suitable amine under controlled conditions.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Industrial Production: On an industrial scale, the process may involve optimization of reaction conditions to enhance yield and purity. This includes precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where the fluorine or trifluoromethoxy groups can be replaced by other substituents under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases, acids, and catalysts, with reaction conditions varying based on the desired transformation.

    Major Products: The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the synthesis of drugs with improved efficacy and safety profiles.

    Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with molecular targets:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride can be compared with other similar compounds:

    Similar Compounds: Examples include 2-fluoro-5-(trifluoromethoxy)benzene and 1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanamine.

    Uniqueness: The presence of both fluorine and trifluoromethoxy groups imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.

    Comparison: Compared to similar compounds, it may exhibit different reactivity, biological activity, and pharmacokinetic properties, making it valuable for specific applications.

Biological Activity

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

The compound features a trifluoromethoxy group, which is known to enhance the biological activity of various pharmaceuticals. The presence of fluorine atoms often increases lipophilicity, potentially improving cellular uptake and bioavailability.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines.

IC50 Values

The compound has shown effective inhibition of cancer cell proliferation with IC50 values typically reported below 10 µM. For instance, derivatives containing similar structural motifs have been evaluated against human colon (SW480, SW620) and prostate (PC3) cancer cells, achieving IC50 values ranging from 1.5 to 8.9 µM, indicating a potent cytotoxic profile compared to standard chemotherapeutics like cisplatin .

Cell LineIC50 (µM)Reference
SW4801.5
SW6207.6
PC35.8
K-5629.0

The mechanisms underlying the cytotoxic effects of this compound have been explored in various studies:

  • Apoptosis Induction : Flow cytometry analysis has shown that treatment with this compound leads to significant late apoptosis in cancerous cells, particularly in SW480 and SW620 cell lines. The percentage of cells undergoing late apoptosis reached up to 97% in treated groups .
  • Cell Viability Reduction : The compound effectively reduces cell viability across multiple cancer types, with reductions reported between 20% and 93% depending on the concentration and duration of exposure .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Colon Cancer Study : In a controlled study involving SW480 and SW620 cells, treatment with the compound resulted in a significant decrease in cell numbers, with a noted reduction of up to 72% in certain conditions .
  • Prostate Cancer Evaluation : Another investigation focused on PC3 cells demonstrated a reduction in viable cell counts by approximately 63%, showcasing the compound's potential as an anti-cancer agent .

Properties

CAS No.

2459963-15-4

Molecular Formula

C8H8ClF4NO

Molecular Weight

245.6

Purity

95

Origin of Product

United States

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